molecular formula C24H31N5O3S B14929690 (1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone

(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B14929690
M. Wt: 469.6 g/mol
InChI Key: GXJPOIQQTXPSKX-UHFFFAOYSA-N
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Description

(1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolopyridine core and a piperazine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves multiple steps. One common method starts with the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected with PMB-Cl to produce a key intermediate. The final steps involve the reaction of this intermediate with 4-[(4-methylphenyl)sulfonyl]piperazine under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and pyrazolopyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is studied for its potential as a therapeutic agent. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential to treat various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of (1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved include signal transduction pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    Piperazine derivatives: Compounds with a piperazine moiety are known for their therapeutic potential in treating various diseases.

Uniqueness

What sets (1-BUTYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE apart is its combination of a pyrazolopyridine core with a piperazine moiety, which provides a unique set of chemical and biological properties. This combination allows for a broader range of interactions with molecular targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C24H31N5O3S

Molecular Weight

469.6 g/mol

IUPAC Name

(1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C24H31N5O3S/c1-5-6-11-29-23-22(19(4)26-29)21(16-18(3)25-23)24(30)27-12-14-28(15-13-27)33(31,32)20-9-7-17(2)8-10-20/h7-10,16H,5-6,11-15H2,1-4H3

InChI Key

GXJPOIQQTXPSKX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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